5-Bromo-1,3-dichloro-2-ethoxybenzene
Overview
Description
5-Bromo-1,3-dichloro-2-ethoxybenzene is an organic compound with the molecular formula C8H7BrCl2O. It is a derivative of benzene, featuring bromine, chlorine, and ethoxy functional groups. This compound is primarily used in scientific research and has various applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of 2-ethoxybenzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dichloro-2-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be displaced by nucleophiles in nucleophilic substitution reactions.
Cleavage Reactions: The ethoxy group can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Cleavage Reactions: Acidic conditions may involve hydrochloric acid, while basic conditions may involve sodium hydroxide.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Cleavage Reactions: Cleavage of the ethoxy group can yield 5-bromo-1,3-dichloro-2-hydroxybenzene.
Scientific Research Applications
5-Bromo-1,3-dichloro-2-ethoxybenzene is extensively used in scientific research
Biological Activity
5-Bromo-1,3-dichloro-2-ethoxybenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHBrClO
- CAS Number : 17318-08-0
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (mM) |
---|---|
Staphylococcus aureus | 6.3 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 25 |
Enterococcus faecalis | 12.5 |
This table indicates that the compound has varying degrees of efficacy against different bacterial strains, with Staphylococcus aureus being notably sensitive.
Cytotoxicity Studies
While the compound demonstrates antimicrobial activity, its cytotoxic effects were also assessed using human cell lines such as MRC5 (lung fibroblast) and HepG2 (hepatocellular carcinoma). The results are presented in Table 2.
Cell Line | Toxicity Level (mM) |
---|---|
MRC5 | >50 |
HepG2 | >75 |
These findings suggest that although the compound is effective against certain bacteria, it exhibits significant toxicity at higher concentrations in human cell lines.
The mechanism of action for this compound appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The halogen substituents may enhance its lipophilicity, allowing better penetration into bacterial membranes.
Case Studies
Several case studies have highlighted the application of this compound in treating infections caused by multi-drug resistant (MDR) bacteria. One notable study involved the use of this compound in combination therapy with other antibiotics to enhance efficacy against resistant strains.
Case Study Overview
- Study Title : Synergistic Effects of Halogenated Compounds Against MDR Bacteria
- Objective : To evaluate the combined effect of this compound with standard antibiotics.
- Findings : The combination significantly reduced MIC values for resistant strains compared to individual treatments.
Properties
IUPAC Name |
5-bromo-1,3-dichloro-2-ethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKRHZRKWYZFPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674984 | |
Record name | 5-Bromo-1,3-dichloro-2-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749932-70-5 | |
Record name | 5-Bromo-1,3-dichloro-2-ethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749932-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-dichloro-2-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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